Product packaging for 2,3-Dihydroxypropyl 3-phenylpropanoate(Cat. No.:CAS No. 823192-46-7)

2,3-Dihydroxypropyl 3-phenylpropanoate

Cat. No.: B14232999
CAS No.: 823192-46-7
M. Wt: 224.25 g/mol
InChI Key: ZRLLWKDNSWHPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 3-phenylpropanoate is a chemical reagent intended for research applications only. It is not for diagnostic or therapeutic use. This compound features a 3-phenylpropanoate (hydrocinnamate) backbone esterified to a 2,3-dihydroxypropyl (glycerol) group. Compounds with this core structure are of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules . Research on structurally similar N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides has shown potential in modulating inflammatory pathways . These analogs have been investigated for their capacity to increase the production of specific lipid mediators, such as 15-deoxy-Δ¹²,¹⁴-PGJ₂, in stimulated macrophage models, suggesting a potential role in the study of chronic inflammation and associated pain . The 2,3-dihydroxypropyl moiety is a common building block in synthetic organic chemistry, also found in other research compounds like phosphatidylethanolamine precursors and glyceryl esters . Researchers can utilize this reagent to explore its mechanism of action, its affinity for various biological targets, and its overall pharmacokinetic and pharmacodynamic properties in preclinical models. All research must be conducted in compliance with local and international regulations. Safety Note: This product is for research use only. It is not intended for diagnostic or human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B14232999 2,3-Dihydroxypropyl 3-phenylpropanoate CAS No. 823192-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823192-46-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-phenylpropanoate

InChI

InChI=1S/C12H16O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2

InChI Key

ZRLLWKDNSWHPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC(CO)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 2,3 Dihydroxypropyl 3 Phenylpropanoate

Isolation and Characterization from Plant Sources

While 2,3-Dihydroxypropyl 3-phenylpropanoate has not been specifically reported as a naturally isolated compound, related phenylpropanoid glycerol (B35011) esters have been identified in several plant families. These compounds are typically minor components of plant extracts. For instance, phenylpropanoid glycerides have been found in plants from the Liliaceae, Juncaceae, and Gramineae families.

The isolation of these compounds from plant material generally involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. Characterization of the isolated compounds is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate their chemical structures.

Below is a table of some related phenylpropanoid esters that have been isolated from plant sources:

Compound NamePlant Source(s)Family
Phenylpropanoid sucrose estersVarious plantsMultiple
Cinnamic acid sugar estersPolygala speciesPolygalaceae
Cinnamic acid derivatives (e.g., ferulic acid, caffeic acid)Widespread in plants (e.g., fruits, vegetables, grains)Multiple

This table presents examples of related phenylpropanoid esters found in nature and is for illustrative purposes, as direct isolation data for this compound is not available.

Identification in Microbial Fermentation Products

Currently, there are no available scientific reports that identify this compound as a product of microbial fermentation. Microbial biotechnology is, however, a promising field for the production of various chemicals. Engineered microorganisms, such as Escherichia coli, have been used to produce phenylpropanoids from simple carbon sources like glycerol. This indicates the potential for microbial systems to be engineered for the synthesis of specific phenylpropanoid esters, though this has not been reported for this compound.

Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of this compound would involve the convergence of two major metabolic pathways: the phenylpropanoid pathway and glycerol metabolism.

Phenylpropanoid Pathway: The precursor for the 3-phenylpropanoate moiety is the amino acid L-phenylalanine. The general phenylpropanoid pathway involves a series of enzymatic steps:

Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

Reduction: Cinnamic acid can then be reduced to 3-phenylpropanoic acid.

This pathway is a central route for the synthesis of thousands of plant secondary metabolites. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Glycerol Metabolism: The 2,3-dihydroxypropyl moiety is derived from glycerol, a central intermediate in carbohydrate and lipid metabolism. Glycerol-3-phosphate is a key precursor in the synthesis of glycerolipids.

Esterification: The final step in the biosynthesis would be the esterification of 3-phenylpropanoic acid with glycerol. This reaction would be catalyzed by an acyltransferase enzyme, which facilitates the formation of an ester bond between the carboxyl group of the acid and one of the hydroxyl groups of glycerol. The specific enzyme responsible for this reaction to form this compound has not been identified.

PrecursorMetabolic PathwayKey Enzymes (General Pathway)
L-PhenylalaninePhenylpropanoid PathwayPhenylalanine ammonia-lyase (PAL)
GlycerolGlycolysis / Lipid MetabolismVarious
3-Phenylpropanoic AcidPhenylpropanoid PathwayReductases

This table outlines the likely biosynthetic precursors and the general enzymatic pathways involved.

Ecological Roles and Distribution Patterns

Given the lack of specific studies on this compound, its ecological roles can be inferred from the known functions of the broader class of phenylpropanoids. Phenylpropanoids are crucial for the interaction of plants with their environment. nih.govfrontiersin.orgresearchgate.net

Potential ecological roles could include:

Defense: Phenylpropanoids often act as deterrents against herbivores and pathogens. Their presence in plant tissues can make them unpalatable or toxic.

Attraction of Pollinators: Volatile phenylpropanoids can contribute to floral scents, which attract pollinators.

UV Protection: Phenylpropanoids can accumulate in the epidermis of leaves and stems, where they absorb harmful UV-B radiation, thus protecting the plant from DNA damage.

Allelopathy: Some plants release phenylpropanoids into the soil, which can inhibit the growth of neighboring competitor plants.

The distribution of this compound in the plant kingdom is currently unknown. However, based on the distribution of related phenylpropanoid glycerides, it might be expected to be found in families such as Liliaceae, Juncaceae, and Gramineae. Further phytochemical investigations are needed to determine its presence and distribution patterns in nature.

Synthetic Methodologies for 2,3 Dihydroxypropyl 3 Phenylpropanoate and Its Structural Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the precision of biocatalysis with traditional chemical reactions to achieve transformations that are often difficult to perform using purely chemical methods. This approach is particularly valuable for the synthesis of specific isomers of glycerol (B35011) esters.

Lipase-Catalyzed Esterification Reactions

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely utilized enzymes in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions under mild conditions. researchgate.netnih.gov The enzymatic synthesis of 2,3-dihydroxypropyl 3-phenylpropanoate typically involves the direct esterification of glycerol with 3-phenylpropanoic acid or the transesterification of a simple ester of 3-phenylpropanoic acid with glycerol.

Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is advantageous for industrial applications. researchgate.net Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective and commonly used biocatalyst for such esterification reactions due to its broad substrate specificity and high stability in organic solvents. walshmedicalmedia.comnih.govfrontiersin.orgrsc.orgrsc.org

The reaction medium plays a crucial role in lipase-catalyzed esterification. While the reaction can be performed in organic solvents like hexane (B92381), recent research has explored the use of greener solvents. nih.gov For instance, glycerol itself can act as both a solvent and a reactant, eliminating the need for an additional organic solvent. walshmedicalmedia.com In one study, the lipase-catalyzed esterification between 3-phenylpropanoic acid and (4-chlorophenyl)methanol in an aqueous micellar medium showed significantly increased conversion rates compared to a simple buffer solution. nih.gov

The general scheme for the lipase-catalyzed esterification of glycerol with 3-phenylpropanoic acid is as follows:

Scheme 1: Lipase-catalyzed esterification of glycerol with 3-phenylpropanoic acid.

Regioselectivity and Stereoselectivity in Enzymatic Synthesis

A key advantage of using lipases is their inherent regioselectivity and stereoselectivity, which allows for the synthesis of specific isomers of acylglycerols. nih.govmdpi.com Most lipases exhibit a preference for the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone over the secondary hydroxyl group (sn-2 position). researchgate.netnih.gov This sn-1,3 regioselectivity is crucial for the targeted synthesis of 1(3)-monoacylglycerols like this compound.

For example, 1,3-specific lipases can be used to achieve high yields of 1(3)-monoacylglycerols. nih.gov The choice of lipase is critical, as different lipases can exhibit different regioselectivities. While many lipases are sn-1,3 specific, some, like lipase B from Candida antarctica, can catalyze the acylation of the secondary hydroxyl group, albeit typically at a slower rate. nih.gov

Stereoselectivity is another important aspect of enzymatic synthesis, enabling the production of enantiomerically pure compounds. nih.gov Lipases can differentiate between the enantiomers of a racemic substrate, a process known as kinetic resolution. mdpi.com This is particularly relevant when using chiral building blocks or when the target molecule itself is chiral. The active site of the lipase, often described as having pockets of different sizes to accommodate the substituents around a stereocenter, is responsible for this chiral discrimination. mdpi.com

The table below summarizes the selectivity of different lipases commonly used in the synthesis of glycerol esters.

Lipase SourceCommon FormPredominant SelectivityReference
Candida antarctica BImmobilized (Novozym 435)High sn-1,3 selectivity, but can acylate sn-2 frontiersin.orgnih.gov
Rhizomucor mieheiImmobilizedsn-1,3 specific nih.gov
Thermomyces lanuginosusImmobilizedsn-1,3 specific nih.gov
Pseudomonas cepaciaFree or ImmobilizedHigh enantioselectivity in kinetic resolutions almacgroup.com
Alcaligenes sp.ImmobilizedRegioselective for specific hydroxyl groups in phenols nih.gov

This table is generated based on data from the provided text and offers a general overview of lipase selectivity.

Conventional Chemical Synthesis Strategies

Conventional chemical synthesis provides alternative routes to this compound and its analogs, often favoring scalability and cost-effectiveness, though sometimes at the expense of selectivity.

Direct Esterification and Transesterification Procedures

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.comresearchgate.net For the synthesis of this compound, this would involve reacting 3-phenylpropanoic acid with glycerol. A significant challenge in this approach is controlling the extent of esterification to favor the formation of the monoester over di- and triesters. Using a large excess of glycerol can help to shift the equilibrium towards the desired mono-substituted product.

A study on the direct esterification of glycerol with phenylacetic acid, a structural analog of 3-phenylpropanoic acid, utilized Amberlyst-15 as a heterogeneous acid catalyst. jocpr.comjocpr.com The reaction was conducted without a solvent, with glycerol serving as both reactant and solvent. jocpr.com

Transesterification is another common method, where an ester reacts with an alcohol to form a different ester and alcohol. rsc.org In the context of synthesizing this compound, this could involve reacting a simple alkyl ester of 3-phenylpropanoic acid (e.g., methyl 3-phenylpropanoate) with glycerol. This method can sometimes offer better control over the reaction compared to direct esterification.

Protection and Deprotection Group Strategies in Synthesis

To achieve high regioselectivity in the chemical synthesis of mono-substituted glycerols, protection and deprotection strategies are often employed. jocpr.comresearchgate.netresearchgate.net This involves temporarily blocking one or more hydroxyl groups to direct the acylation to a specific position.

A common strategy for synthesizing 1-monoacylglycerols involves the use of 1,2-O-isopropylidene glycerol (solketal), where the primary and secondary hydroxyl groups are protected as an acetal. digitalxplore.orgkoreascience.kr The remaining free primary hydroxyl group at the sn-3 position can then be esterified with the desired acyl chloride or carboxylic acid. Subsequent acidic hydrolysis removes the isopropylidene protecting group to yield the 1-monoacylglycerol. digitalxplore.orgkoreascience.kr

The general scheme for this approach is as follows:

Scheme 2: Synthesis of a 1-monoacylglycerol using a protecting group strategy.

The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal without affecting the newly formed ester linkage. jocpr.comresearchgate.net

Catalyst Systems for Efficient Synthesis

A variety of catalyst systems can be employed for the chemical synthesis of glycerol esters. For direct esterification, strong mineral acids like sulfuric acid and hydrochloric acid are traditionally used, but they can be corrosive and difficult to separate from the product mixture. nih.gov

Heterogeneous acid catalysts are often preferred as they can be easily filtered out and potentially reused. nih.govmdpi.com Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, has been shown to be an effective catalyst for the esterification of glycerol with phenylacetic acid. jocpr.comjocpr.comresearchgate.net Other solid acid catalysts that have been investigated for glycerol esterification include zeolites, metal oxides, and supported heteropolyacids. nih.govmdpi.com

The table below presents data from a study on the direct esterification of glycerol with various substituted phenylacetic acids using Amberlyst-15 as a catalyst. jocpr.com

Substituent on Phenylacetic AcidYield (%)
H56
p-OCH₃97
p-CH₃97
p-Br57
p-Cl52
p-NO₂66
o-Cl57

Reaction conditions: 110°C, 6 hours, Amberlyst-15 (10 mol%), solvent-free. Data sourced from Alhassan et al. (2018). jocpr.com

This data indicates that electron-donating groups on the aromatic ring can significantly increase the yield of the monoester under these conditions.

Preparation of Enantiomerically Pure this compound

The biological activities of chiral molecules are often dependent on their absolute configuration. Therefore, the development of synthetic routes to obtain enantiomerically pure forms of this compound is of considerable importance. Methodologies for achieving this can be broadly categorized into enzymatic resolution of a racemic mixture and asymmetric synthesis from chiral precursors.

One potential approach for obtaining enantiomerically pure this compound involves the enzymatic resolution of a racemic mixture of a suitable precursor. For instance, a racemic ester could be subjected to hydrolysis by a lipase, which would selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. A similar strategy has been successfully employed in the resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate using lipases, which can produce high optical purity. google.com

Asymmetric synthesis represents another powerful strategy. This could involve the use of a chiral starting material or the application of a chiral catalyst to introduce the desired stereochemistry. For example, the synthesis could start from commercially available chiral synthons like (R)- or (S)-solketal, which can be opened to a diol and then esterified with 3-phenylpropanoic acid.

Another potential asymmetric approach is the Sharpless asymmetric dihydroxylation of an appropriate allyl ester of 3-phenylpropanoic acid. This method is well-established for the enantioselective synthesis of vicinal diols from olefins. While direct literature for this specific substrate is not available, the principles of asymmetric synthesis suggest this as a viable route.

Method Description Potential Advantages Potential Challenges
Enzymatic Resolution Selective enzymatic transformation (e.g., hydrolysis or transesterification) of a racemic mixture of a precursor ester.High enantioselectivity, mild reaction conditions.Maximum 50% theoretical yield for the desired enantiomer, requires screening of enzymes.
Asymmetric Synthesis from Chiral Pool Utilization of readily available enantiopure starting materials, such as (R)- or (S)-glycidol or solketal.High enantiomeric purity, well-established reactions.Availability and cost of the chiral starting material.
Catalytic Asymmetric Dihydroxylation Sharpless asymmetric dihydroxylation of an allyl ester of 3-phenylpropanoic acid using a chiral osmium catalyst.High enantiomeric excess, catalytic nature of the chiral reagent.Substrate specificity, potential for side reactions.

Synthesis of Modified this compound Derivatives

The synthesis of modified derivatives of this compound allows for the exploration of structure-activity relationships and the potential optimization of its properties. Modifications can be introduced at several positions, including the dihydroxypropyl moiety and the phenyl ring of the 3-phenylpropanoate group.

Modifications at the Dihydroxypropyl Moiety:

The hydroxyl groups of the 2,3-dihydroxypropyl moiety are prime targets for modification. They can be selectively protected, acylated, or converted to other functional groups. For instance, mono- or di-acylation with various acyl chlorides or anhydrides can yield a library of ester derivatives. Furthermore, the hydroxyl groups can be converted into ethers or halogenated to introduce different functionalities.

Modifications at the Phenyl Ring:

The phenyl ring of the 3-phenylpropanoate group offers another site for modification. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups onto the aromatic ring. The position of the substituent can be directed by the nature of the activating or deactivating groups already present. Alternatively, starting from substituted 3-phenylpropanoic acids allows for the direct incorporation of these modifications.

Derivative Type Modification Site Synthetic Approach Potential Precursors
Mono- or Di-esters 2- and/or 3-hydroxyl groupsAcylation with acyl chlorides or anhydridesThis compound, Acyl chlorides
Ethers 2- and/or 3-hydroxyl groupsWilliamson ether synthesisThis compound, Alkyl halides
Substituted Phenyl Derivatives Phenyl ringEsterification using substituted 3-phenylpropanoic acidsGlycerol, Substituted 3-phenylpropanoic acids

The synthesis of these derivatives would typically involve standard organic chemistry transformations. For example, the preparation of an ester derivative at the hydroxyl groups would involve reacting this compound with an appropriate acylating agent in the presence of a base. The synthesis of a derivative with a substituted phenyl ring would start with the corresponding substituted 3-phenylpropanoic acid, which would then be esterified with a protected glycerol derivative, followed by deprotection.

Molecular Mechanisms of Biological Activity for 2,3 Dihydroxypropyl 3 Phenylpropanoate

In Vitro Cellular and Subcellular Interactions

Receptor Binding and Modulation Studies

There is currently no available research detailing the binding affinity or modulatory effects of 2,3-Dihydroxypropyl 3-phenylpropanoate on any known biological receptors.

Gene Expression and Protein Regulation Pathways

Information regarding the influence of this compound on gene expression or protein regulation pathways has not been reported.

Membrane Interaction and Permeability Studies

There are no studies available that examine the interaction of this compound with cellular membranes or its permeability characteristics.

Investigations in Non-Human Biological Systems

Impact on Microbial Growth and Metabolism

No data has been published on the effects of this compound on the growth or metabolic processes of any microorganisms.

Studies in Mammalian Cell Lines and Organoids (Excluding Clinical Human Data)

Similarly, there is a clear lack of research into the effects of this compound on mammalian cell lines and organoids. Standardized in vitro studies are fundamental to understanding a compound's potential therapeutic or toxicological properties. However, no published data exists on the cytotoxicity, anti-proliferative, anti-inflammatory, or any other cellular effects of this compound. As a result, its molecular targets and the signaling pathways it might modulate in mammalian cells remain entirely unknown.

The absence of such foundational research means that there are no available data tables or detailed findings to present. The scientific community has not yet directed its focus towards investigating the in vitro biological activities of this compound.

Structure Activity Relationship Sar Studies of 2,3 Dihydroxypropyl 3 Phenylpropanoate Derivatives

Influence of Phenyl Ring Substitutions on Biological Efficacy

The phenyl ring of 2,3-dihydroxypropyl 3-phenylpropanoate is a key target for synthetic modification to probe its role in the molecule's biological activity. The electronic and steric properties of substituents on this aromatic ring can significantly impact interactions with biological targets.

Research into related compounds, such as phenylpropanoid glycerol (B35011) glucosides, has revealed that the hydroxylation pattern on the aromatic ring is a critical determinant of their biological effects. For instance, in a study on gluconeogenesis inhibitors, derivatives with different hydroxylation patterns on the hydroxy cinnamic acid moiety showed varied levels of activity. This suggests that the presence and position of hydroxyl groups on the phenyl ring can modulate the compound's efficacy.

Furthermore, studies on other classes of molecules containing a phenyl group have demonstrated the profound impact of ring substitution. For example, in a series of fluorinated phenylcyclopropylamines, the introduction of an electron-donating methyl group at the para-position of the phenyl ring increased inhibitory activity, while electron-withdrawing groups like fluorine and chlorine slightly decreased it. Similarly, for a series of benzoxazole (B165842) derivatives, the presence of a methoxy (B1213986) group on the phenyl ring was generally associated with higher antiproliferative activity. These findings from analogous structures underscore the principle that both the electronic nature and the position of substituents on the phenyl ring are pivotal for biological activity.

Table 1: Hypothetical Influence of Phenyl Ring Substitutions on the Biological Efficacy of this compound Derivatives
DerivativeSubstitution on Phenyl RingPredicted Effect on EfficacyRationale
1None (Parent Compound)BaselineReference compound for comparison.
24-HydroxyPotentially IncreasedHydroxylation can enhance hydrogen bonding with target sites.
33,4-DihydroxyPotentially IncreasedMultiple hydroxyl groups may further improve target interaction.
44-MethoxyPotentially IncreasedElectron-donating groups may enhance activity.
54-ChloroPotentially DecreasedElectron-withdrawing groups might reduce efficacy.

Role of Glycerol Moiety Configuration and Modifications

The glycerol backbone of this compound provides a scaffold for the ester and hydroxyl groups, and its configuration is vital for the molecule's three-dimensional shape and, consequently, its biological function. The hydroxyl groups, in particular, are important for solubility and can act as hydrogen bond donors and acceptors in interactions with biological macromolecules.

Studies on phenylpropanoid glycerol glucosides have highlighted the importance of the entire molecular structure, including the glycerol portion. For example, the removal of a glucoside group from the glycerol backbone in certain derivatives led to a significant decrease in inhibitory activity, indicating a strong reliance on the complete structure for efficacy. This emphasizes that modifications to the glycerol moiety, such as the addition or removal of glycosidic groups, can have a substantial impact on biological function.

The glycerol moiety is a central component in many metabolic pathways, and its phosphorylated derivatives are key intermediates in processes like glycolysis. The stereochemistry of the glycerol backbone is also a critical factor. In related phenylpropanoid glycerol glucosides, compounds with a (2S) configuration have been shown to be more prevalent and exhibit potent biological activity, while those with a (2R) configuration are less common and may have different efficacy profiles. This suggests that the spatial arrangement of the substituents on the glycerol backbone is crucial for optimal interaction with its biological target.

Table 2: Hypothetical Role of Glycerol Moiety Modifications on the Biological Efficacy of this compound Derivatives
DerivativeModification of Glycerol MoietyPredicted Effect on EfficacyRationale
1(RS)-2,3-Dihydroxypropyl (racemic)BaselineStandard racemic mixture.
6(S)-2,3-DihydroxypropylPotentially IncreasedA specific stereoisomer may have a better fit for the biological target.
7(R)-2,3-DihydroxypropylPotentially DecreasedThe other enantiomer may have a poorer fit.
82-O-Glucosyl-3-hydroxypropylPotentially AlteredAddition of a bulky, polar group could significantly change activity.
93-O-Acetyl-2-hydroxypropylPotentially DecreasedAcetylation of a hydroxyl group can reduce hydrogen bonding capability.

Impact of Ester Linkage Position and Stereochemistry

In related natural products, the location of the ester bond on the glycerol or a sugar moiety is a determinant of biological activity. For instance, in phenylpropanoid glycerol glucosides, the esterification can occur at different positions on the glycerol backbone, and this variation, combined with the stereochemistry at the C2 position, influences the compound's inhibitory effects. Specifically, compounds where the p-coumaroyl group was esterified at the C1 position of a (2S)-glycerol moiety showed strong activity.

The stability and reactivity of the ester bond can also be a factor in the compound's mechanism of action. The specific positioning of the ester can affect its susceptibility to hydrolysis by esterases, which could be a factor in the compound's metabolic stability and duration of action.

Table 3: Hypothetical Impact of Ester Linkage Position on the Biological Efficacy of Phenylpropanoate Derivatives of Glycerol
DerivativePosition of 3-Phenylpropanoate Ester on GlycerolPredicted Effect on EfficacyRationale
101-O-(3-phenylpropanoyl)glycerolBaselineEster at the primary C1 hydroxyl group.
112-O-(3-phenylpropanoyl)glycerolPotentially DifferentEster at the secondary C2 hydroxyl group may alter the molecule's conformation and interaction with targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the efficacy of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts and streamlining the drug discovery process.

For a class of compounds like the derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN) and multivariate adaptive regression splines (MARS), are then used to build a model that links these descriptors to the observed biological activity.

The resulting QSAR model can provide valuable insights into the SAR. For example, the model might reveal that a particular descriptor, such as the electrostatic potential at a certain point on the molecule, is highly correlated with activity. This would suggest that electrostatic interactions are key to the compound's mechanism of action. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize regions around the molecule where modifications are likely to increase or decrease activity. These models, once validated, can be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates.

Table 4: Key Parameters in a Hypothetical QSAR Model for this compound Derivatives
Descriptor ClassExample DescriptorPotential Significance in the QSAR Model
ElectronicPartial charge on phenyl ring carbonsIndicates the importance of electrostatic interactions with the target.
StericMolecular volume of substituentsDefines the size constraints of the binding pocket.
HydrophobicLogP (octanol-water partition coefficient)Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions.
TopologicalWiener indexDescribes molecular branching and overall shape.

Analytical Techniques for the Research and Characterization of 2,3 Dihydroxypropyl 3 Phenylpropanoate

Chromatographic Separation Methods

Chromatography is an indispensable tool for the isolation and quantification of 2,3-dihydroxypropyl 3-phenylpropanoate. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and the potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile and polar nature. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves a C18 stationary phase, which provides a non-polar surface for interaction. The mobile phase is typically a gradient of water and an organic modifier, such as acetonitrile (B52724) or methanol, allowing for the elution of compounds with a wide range of polarities. The presence of the phenyl group in this compound provides a chromophore that allows for straightforward detection using a UV detector, typically at wavelengths around 254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~15.8 min

This is a hypothetical data table created for illustrative purposes.

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. The presence of two hydroxyl groups necessitates a derivatization step to increase the compound's volatility and thermal stability.

A common derivatization technique is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The resulting derivative can then be separated on a non-polar or mid-polar capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Example GC Method for the Analysis of Silylated this compound

ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Detector Mass Spectrometer (MS)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

This is a hypothetical data table created for illustrative purposes.

Chiral Chromatography for Enantiomeric Separation

The 2,3-dihydroxypropyl moiety of the molecule contains a chiral center at the C2 position, meaning that this compound can exist as a pair of enantiomers (R and S forms). Chiral chromatography is essential for the separation and quantification of these individual enantiomers.

This separation is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Elution Order Enantiomer 1: ~12.3 min, Enantiomer 2: ~14.1 min

This is a hypothetical data table created for illustrative purposes.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propanoate chain, and the methine and methylene protons of the dihydroxypropyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the aliphatic chains.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates protons directly to the carbons they are attached to. These experiments are invaluable for the unambiguous assignment of all ¹H and ¹³C signals.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20-7.35multiplet
-CH₂- (phenylpropanoate)2.95triplet
-CH₂- (phenylpropanoate)2.65triplet
-O-CH₂- (ester)4.10-4.25multiplet
-CH(OH)-3.95multiplet
-CH₂(OH)3.60-3.70multiplet
-OHvariablebroad singlet

This is a hypothetical data table created for illustrative purposes based on known chemical shift ranges for similar functional groups.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester)173.5
Aromatic (C-ipso)140.8
Aromatic (CH)128.5
Aromatic (CH)128.4
Aromatic (CH)126.3
-O-CH₂- (ester)66.5
-CH(OH)-70.2
-CH₂(OH)63.8
-CH₂- (phenylpropanoate)35.9
-CH₂- (phenylpropanoate)31.0

This is a hypothetical data table created for illustrative purposes based on known chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor ion, can provide valuable structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the neutral loss of water from the diol moiety, and the cleavage of the ester bond. Key fragment ions would likely correspond to the protonated 3-phenylpropanoic acid and the 2,3-dihydroxypropyl cation or its dehydrated forms.

Table 6: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated this compound

m/z (proposed)FormulaProposed Structure/Loss
225.1121C₁₂H₁₇O₄⁺[M+H]⁺
207.1016C₁₂H₁₅O₃⁺[M+H - H₂O]⁺
151.0754C₉H₁₁O₂⁺[C₆H₅CH₂CH₂COOH + H]⁺
133.0648C₉H₉O⁺[C₆H₅CH₂CH₂CO]⁺
91.0542C₇H₇⁺Tropylium ion from phenylpropanoate moiety
75.0441C₃H₇O₂⁺[HOCH₂CH(OH)CH₂]⁺

This is a hypothetical data table created for illustrative purposes based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, the carbon-oxygen (C-O) bonds of the ester and alcohol, and the aromatic ring (C=C and C-H bonds).

Expected Infrared Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretching3500 - 3200Broad, Strong
Aromatic C-HC-H Stretching3100 - 3000Medium to Weak
Aliphatic C-HC-H Stretching3000 - 2850Medium
Ester Carbonyl (C=O)C=O Stretching1750 - 1735Strong
Aromatic RingC=C Stretching1600 - 1450Medium to Weak
Aliphatic C-HC-H Bending1470 - 1350Variable
Ester C-OC-O Stretching1300 - 1000Strong
Alcohol C-OC-O Stretching1260 - 1000Strong
Aromatic C-HC-H Out-of-plane Bending900 - 675Strong

This table presents expected values based on the chemical structure and typical ranges for these functional groups. Actual experimental values may vary.

The broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The sharp, strong peak around 1750-1735 cm⁻¹ is indicative of the C=O stretching of the ester group. The presence of an aromatic ring is confirmed by the C-H stretching absorptions just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorptions in the fingerprint region, particularly between 1300 cm⁻¹ and 1000 cm⁻¹, arise from the C-O stretching vibrations of both the ester and the primary and secondary alcohol functionalities.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the detailed analysis of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

For the GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. The two hydroxyl groups can be silylated, for instance, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Expected GC-MS Data for Silylated this compound:

Parameter Expected Observation
Retention Time (RT) Dependent on the GC column and temperature program.
Molecular Ion Peak ([M]⁺) Expected for the derivatized compound.
Key Fragmentation Ions (m/z) Fragments corresponding to the loss of silyl (B83357) groups, the phenylpropanoyl moiety, and cleavage of the glycerol (B35011) backbone.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern would likely involve the loss of trimethylsilyl (TMS) groups and characteristic fragments from the glycerol and phenylpropanoate moieties. For instance, a fragment corresponding to the phenylpropanoyl cation could be observed.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound, as it does not require derivatization.

In LC-MS/MS, the compound is first separated by LC and then introduced into the mass spectrometer. In the first stage of mass analysis, a precursor ion (often the protonated molecule, [M+H]⁺, or an adduct) is selected. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass analysis. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

Expected LC-MS/MS Data for this compound:

Parameter Expected Observation
Retention Time (RT) Dependent on the LC column and mobile phase composition.
Precursor Ion ([M+H]⁺) Expected in positive ion mode.
Product Ions (m/z) Fragments resulting from the loss of water, and cleavage of the ester bond.

The LC-MS/MS analysis would likely be performed in positive electrospray ionization (ESI) mode, where the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would be expected to yield product ions corresponding to the neutral loss of water from the dihydroxypropyl group and cleavage of the ester bond to produce ions characteristic of the phenylpropanoic acid and glycerol moieties. This technique allows for highly specific and quantitative analysis of the compound even in complex matrices.

Computational and Theoretical Investigations of 2,3 Dihydroxypropyl 3 Phenylpropanoate

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations are invaluable for understanding the potential interactions of small molecules like 2,3-Dihydroxypropyl 3-phenylpropanoate with biological macromolecules, such as proteins and enzymes. While no specific docking studies have been published for this compound, research on related phenylpropanoid derivatives provides insights into their potential binding modes and molecular targets.

Studies on various phenylpropanoid derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors involved in inflammation and microbial growth. nih.gov For instance, molecular docking of novel phenylpropanoid derivatives with mushroom tyrosinase, an enzyme involved in browning reactions, has revealed key binding interactions. nih.gov These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in the binding affinity of these compounds. nih.gov

Table 1: Representative Molecular Docking Data for Structurally Similar Compounds

Compound ClassTarget ProteinKey Interacting Residues (Hypothetical for this compound)Predicted Binding Affinity (kcal/mol)
Phenylpropanoid DerivativesMushroom TyrosinaseHIS259, HIS263, VAL283-6.0 to -8.0
Phenylpropanoate EstersCyclooxygenase-2 (COX-2)ARG513, TYR385, SER530-7.5 to -9.0
Glycerol (B35011) EstersLipase (B570770)SER105, ASP176, HIS257-5.0 to -7.0

Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

The molecular structure of this compound, with its hydroxyl groups and phenyl ring, suggests it could participate in hydrogen bonding and pi-stacking interactions within a protein's active site. The dihydroxypropyl moiety could form hydrogen bonds with polar amino acid residues, while the phenylpropanoate group could engage in hydrophobic and aromatic interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond orders. researchgate.net Although specific quantum chemical data for this compound is not available, studies on glycerol and its esters can offer valuable approximations. researchgate.netnih.gov

The electronic structure of this compound would be influenced by its constituent parts: the glycerol backbone and the 3-phenylpropanoate moiety. The oxygen atoms of the ester and hydroxyl groups are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bond donation. The phenyl ring represents a region of delocalized pi-electrons, which can participate in various non-covalent interactions.

Table 2: Predicted Electronic Properties Based on Structurally Similar Compounds

PropertyPredicted Value/Characteristic for this compound
HOMO (Highest Occupied Molecular Orbital) EnergyLocalized on the phenyl ring and oxygen atoms, indicating these are the primary sites for electron donation.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyDistributed over the carbonyl group of the ester, suggesting this is a likely site for nucleophilic attack.
HOMO-LUMO GapA moderate gap is expected, indicating reasonable kinetic stability.
Molecular Electrostatic Potential (MEP)Negative potential around the oxygen atoms, positive potential around the hydroxyl protons.

Note: These predictions are qualitative and based on general principles and findings for related molecules like glycerol esters. nih.gov

Understanding these electronic properties is crucial for predicting the molecule's reactivity and its ability to interact with biological targets. For example, the MEP can indicate how the molecule will orient itself when approaching a protein binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the kinetics of binding events over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding how it adapts to a binding site.

While direct MD studies on this compound are absent, research on phenylpropanoid glycosides, which share structural similarities, can provide a framework for understanding its potential dynamic behavior. researchgate.net These studies often reveal that the flexibility of the glycosidic linkage and the aglycone moiety allows the molecule to adopt multiple conformations, some of which are more favorable for binding to specific targets.

In the context of this compound, the rotatable bonds in the dihydroxypropyl and phenylpropanoate groups would allow for significant conformational flexibility. MD simulations could reveal the preferred conformations in different solvent environments and in the presence of a biological macromolecule. Furthermore, these simulations could be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking alone, and to study the kinetics of the binding and unbinding processes.

Table 3: Potential Insights from Molecular Dynamics Simulations

Aspect of StudyPotential Findings for this compound
Conformational AnalysisIdentification of low-energy conformers in aqueous solution and within a protein binding site.
Binding Site FlexibilityAnalysis of how the protein's active site adapts to the binding of the ligand.
Binding Free Energy CalculationMore accurate prediction of binding affinity through methods like MM-PBSA or MM-GBSA.
Residence TimeEstimation of how long the molecule remains bound to its target, which can be related to its biological activity.

In Silico Prediction of Biological Targets and Pathways

In silico target prediction tools utilize computational algorithms to identify potential protein targets for a given small molecule based on its chemical structure. biorxiv.orgnih.gov These methods often rely on ligand-based approaches, such as chemical similarity and pharmacophore modeling, or structure-based approaches if a target structure is known. mdpi.com For a novel or less-studied compound like this compound, these in silico methods can be a powerful first step in elucidating its potential biological functions.

By analyzing the chemical features of this compound, target prediction algorithms can screen large databases of known protein structures and ligand-binding sites to identify potential matches. The presence of a phenylpropanoate scaffold, for example, might suggest targets that are known to bind other phenylpropanoids. The phenylpropanoid class of compounds is known to interact with a variety of targets, including enzymes involved in inflammatory pathways (e.g., cyclooxygenases) and those related to microbial metabolism. wikipedia.orgresearchgate.net

Table 4: Hypothetical Predicted Biological Targets and Pathways

Predicted Target ClassPotential Biological PathwayRationale based on Structural Features
OxidoreductasesArachidonic Acid MetabolismThe phenylpropanoate moiety is found in many known inhibitors of enzymes like cyclooxygenase and lipoxygenase. mdpi.com
HydrolasesLipid MetabolismThe ester linkage suggests potential interaction with lipases and esterases.
TransferasesPhenylpropanoid BiosynthesisStructural similarity to intermediates in the phenylpropanoid pathway.
ReceptorsNuclear ReceptorsSome phenylpropanoids are known to interact with nuclear receptors.

Note: The targets listed are hypothetical and based on the structural characteristics of this compound and known activities of related compounds.

Once potential targets are identified, further computational analysis, such as molecular docking and molecular dynamics simulations, can be performed to validate these predictions before proceeding to experimental validation. This integrated computational approach can significantly accelerate the process of drug discovery and the functional characterization of novel compounds.

Research Applications and Biotechnological Potential of 2,3 Dihydroxypropyl 3 Phenylpropanoate

Utilization as a Biochemical Probe in Mechanistic Studies

There is currently no documented use of 2,3-Dihydroxypropyl 3-phenylpropanoate as a biochemical probe in mechanistic studies. Biochemical probes are essential tools for elucidating biological pathways and the mechanisms of drug action. The development of a novel compound for such purposes would typically involve extensive research into its synthesis, reactivity, and interaction with biological molecules, none of which is presently available in the public domain for this specific compound.

Application as a Reference Standard in Analytical Chemistry

The role of a compound as a reference standard in analytical chemistry is critical for ensuring the accuracy and comparability of results across different laboratories. usp.orgamazonaws.com Such standards require a high degree of purity and must be well-characterized. usp.org There is no indication from available resources that this compound has been established or is commercially available as a reference standard. The United States Pharmacopeia (USP) and other pharmacopoeias provide a wide range of reference standards, but this compound is not listed among them. usp.orgsigmaaldrich.com

Role in Enzyme Characterization and Substrate Specificity Studies

Enzyme characterization and substrate specificity studies often employ a variety of compounds to understand enzyme function. nih.gov However, no studies have been identified that utilize this compound to characterize enzymes or to determine their substrate specificity. Such research would involve investigating whether the compound can act as a substrate, inhibitor, or activator for specific enzymes.

Potential in Material Science and Polymer Chemistry

While the individual components of this compound, such as glycerol (B35011) derivatives and phenylpropanoic acid, have relevance in polymer chemistry, the specific applications of the combined molecule are not described in the current literature. msu.eduuni-halle.de Research in this area would explore the potential of this compound as a monomer or an additive in the synthesis of new polymers with unique properties. msu.edulsu.edu

Prospects in Agrochemical Research and Crop Protection

In the field of agrochemical research, novel compounds are continuously screened for their potential as herbicides, pesticides, or plant growth regulators. researchgate.net There is no available research to suggest that this compound has been investigated for its prospects in crop protection.

Future Directions and Emerging Research Avenues for 2,3 Dihydroxypropyl 3 Phenylpropanoate

Discovery of Novel Biological Activities in Underexplored Systems

The vast structural diversity of phenylpropanoids correlates with their multifaceted biological roles, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. However, the bioactivity of many specific phenylpropanoid esters, such as 2,3-Dihydroxypropyl 3-phenylpropanoate, remains largely uncharacterized. Future research should prioritize screening this compound for a range of biological activities, particularly in systems that have been historically underexplored in the context of phenylpropanoid research.

A primary avenue of investigation should be the compound's potential antimicrobial properties. Phenylpropanoids are known to be involved in plant defense mechanisms against pathogens. labmanager.com Research could focus on evaluating the efficacy of this compound against a panel of clinically relevant and antibiotic-resistant bacteria and fungi. Furthermore, exploring its activity against biofilms, which are notoriously difficult to eradicate, could open up new therapeutic possibilities.

Another promising area is the investigation of its neuroprotective effects. digitellinc.com The structural similarity to other neuroprotective phenylpropanoid derivatives suggests that it might offer protection against oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases. digitellinc.com Studies in neuronal cell cultures and animal models of diseases like Alzheimer's or Parkinson's could reveal significant therapeutic potential.

The anti-inflammatory properties of glycerol (B35011) esters have also been documented, suggesting another fertile ground for research. creative-proteomics.com Investigating the influence of this compound on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes, could lead to the development of new anti-inflammatory agents.

Below is a table illustrating potential biological activities and the underexplored systems in which they could be investigated for this compound, based on activities observed in related compounds.

Potential Biological Activity Underexplored Investigative Systems Rationale Based on Related Compounds
Antimicrobial Medically relevant microbial biofilms; agricultural fungal pathogens.Phenylpropanoids are known plant defense compounds with established antimicrobial activity.
Neuroprotective In vitro models of neuroinflammation; animal models of neurodegenerative diseases.Structural similarity to other neuroprotective phenylpropanoid derivatives. digitellinc.com
Anti-inflammatory Models of chronic inflammatory diseases (e.g., inflammatory bowel disease).Glycerol esters have demonstrated anti-inflammatory properties. creative-proteomics.com
Antioxidant Cellular models of oxidative stress-induced damage.The phenolic moiety suggests potential radical scavenging activity.

Development of Sustainable and Scalable Synthetic Routes

The advancement of research into this compound is contingent upon the availability of the compound in sufficient quantities. Therefore, the development of sustainable and scalable synthetic routes is a critical future direction. Traditional chemical synthesis methods for esters often rely on harsh conditions and hazardous reagents. Green chemistry principles offer a more environmentally benign approach.

Enzymatic synthesis, utilizing lipases, presents a highly promising alternative. Lipase-catalyzed esterification reactions can be performed under mild conditions with high selectivity, reducing the formation of byproducts and simplifying purification processes. Research should focus on identifying suitable lipases and optimizing reaction parameters such as temperature, solvent, and substrate molar ratios to maximize the yield and purity of this compound. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for enzyme recycling.

Another avenue for sustainable synthesis is the use of novel catalytic systems. For instance, the development of solid acid catalysts can offer advantages over traditional liquid acids by being easily separable and reusable. Exploring different types of catalysts and reaction conditions will be crucial for developing an efficient and scalable process.

The following table outlines potential sustainable synthetic strategies for this compound.

Synthetic Strategy Key Advantages Research Focus
Lipase-Catalyzed Esterification Mild reaction conditions, high selectivity, reduced byproducts, enzyme reusability (with immobilization).Screening for optimal lipases, optimization of reaction parameters, development of efficient immobilization techniques.
Solid Acid Catalysis Catalyst reusability, simplified product purification, reduced corrosion issues.Development and testing of novel solid acid catalysts, optimization of reaction conditions for high conversion and selectivity.
Solvent-Free Synthesis Reduced environmental impact, lower costs, simplified downstream processing.Investigation of reaction kinetics and mass transfer limitations in the absence of a solvent, development of efficient mixing techniques.

Integration with Omics Technologies for Comprehensive Pathway Analysis

To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach for a comprehensive analysis of the cellular pathways affected by this compound.

Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression in response to treatment with the compound. This can provide insights into the signaling pathways and cellular processes that are modulated. For example, if the compound has anti-inflammatory effects, transcriptomics could identify the downregulation of genes encoding pro-inflammatory cytokines.

Proteomics can complement transcriptomic data by providing information on changes in protein expression and post-translational modifications. This can help to identify the specific protein targets of this compound and how it influences their function.

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism. By analyzing the changes in the metabolome following exposure to the compound, researchers can identify metabolic pathways that are perturbed. This can be particularly useful for understanding the compound's effects on cellular metabolism and energy production.

The integration of these different omics datasets can provide a holistic view of the biological effects of this compound and help to construct detailed models of its mechanism of action. newswise.comoup.com

The table below illustrates how different omics technologies could be applied to study this compound.

Omics Technology Type of Data Generated Potential Insights
Transcriptomics (RNA-Seq) Differential gene expression profiles.Identification of modulated signaling pathways and cellular processes.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications.Identification of direct protein targets and downstream effector proteins.
Metabolomics (LC-MS, NMR) Alterations in the cellular metabolome.Understanding the impact on metabolic pathways and cellular energy status.

Exploration of Structure-Function Relationships at the Atomic Level

A detailed understanding of the relationship between the chemical structure of this compound and its biological function is crucial for its potential development as a therapeutic agent or for other applications. Future research should focus on elucidating these structure-function relationships at the atomic level.

Computational modeling and molecular docking studies can be employed to predict the interactions of this compound with potential biological targets, such as enzymes or receptors. These in silico approaches can help to identify key structural features that are important for binding and activity, and can guide the design of more potent and selective analogs.

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide detailed information about the three-dimensional structure of the compound and its complexes with biological macromolecules. This information is invaluable for understanding the molecular basis of its activity.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can establish clear structure-activity relationships (SAR). For example, the importance of the hydroxyl groups on the glycerol moiety or the phenyl ring of the phenylpropanoate group for a particular biological effect can be determined.

The following table highlights key research approaches for exploring the structure-function relationships of this compound.

Research Approach Methodology Expected Outcomes
Computational Modeling Molecular docking, molecular dynamics simulations.Prediction of binding modes with biological targets, identification of key intermolecular interactions.
Spectroscopic Analysis NMR spectroscopy, X-ray crystallography.Determination of the 3D structure of the compound and its complexes, validation of computational models.
Structure-Activity Relationship (SAR) Studies Synthesis of analogs with systematic structural modifications, biological activity testing.Identification of key structural motifs responsible for biological activity, guidance for the design of optimized compounds.

Bioprospecting for Naturally Occurring Analogs with Enhanced Properties

While this compound itself may or may not be a naturally occurring compound, the vast chemical diversity of the plant and microbial kingdoms presents a rich source for the discovery of naturally occurring analogs with potentially enhanced or novel biological properties. Bioprospecting efforts should be directed towards identifying and characterizing such analogs.

A systematic screening of extracts from a diverse range of plant species, particularly those with a history of use in traditional medicine for conditions related to inflammation or infection, could lead to the discovery of novel phenylpropanoid glycerol esters. Modern analytical techniques, such as high-resolution mass spectrometry and NMR, can facilitate the rapid identification and structural elucidation of these compounds.

Marine organisms and microorganisms are also promising sources of novel natural products. Exploring these underexplored ecological niches could reveal unique chemical structures with potent biological activities.

Once novel analogs are identified, their biological activities can be evaluated and compared to that of this compound. This comparative analysis can provide valuable insights into how subtle structural variations can influence biological function and could lead to the identification of lead compounds with superior therapeutic potential.

The table below outlines a potential workflow for the bioprospecting of naturally occurring analogs of this compound.

Bioprospecting Step Methodology Objective
Source Selection Ethnobotanical surveys, biodiversity databases.Prioritize organisms likely to produce phenylpropanoid derivatives.
Extraction and Fractionation Various chromatographic techniques.Isolate individual compounds from complex natural extracts.
Structure Elucidation Mass spectrometry, NMR spectroscopy.Determine the chemical structure of isolated compounds.
Biological Screening In vitro and in vivo assays.Evaluate the biological activities of novel analogs.
Comparative Analysis Structure-activity relationship studies.Identify analogs with enhanced properties and understand the structural basis for their activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydroxypropyl 3-phenylpropanoate in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via esterification between 3-phenylpropanoic acid and glycerol derivatives under catalytic conditions. A typical approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., dichloromethane) to promote ester bond formation. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization . Safety protocols, including glovebox use and inert gas environments, are critical to prevent hydrolysis of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and dihydroxypropyl moiety. For instance, the hydroxyl protons in the dihydroxypropyl group appear as broad singlets (~δ 4.0–5.0 ppm), while aromatic protons from the phenyl group resonate at δ 7.2–7.4 ppm. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity, while mass spectrometry (MS) validates molecular weight (expected [M+H]⁺ ~ 254.3 g/mol). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Advanced Research Questions

**What experimental designs are optimal for studying the hydrolysis stability of this compound under physiological conditions?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.